

Morpholin-3-one Fused Quinazolines as EGFR Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: **Morpholin-3-one**

Cat. No.: **B089469**

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For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of a series of novel **morpholin-3-one** fused quinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document summarizes their structure-activity relationship (SAR), presenting key experimental data in a comparative format. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.

Structure-Activity Relationship Data

The inhibitory activities of the synthesized **morpholin-3-one** fused quinazoline derivatives were evaluated against wild-type EGFR (EGFRwt) and the clinically relevant T790M/L858R double mutant (EGFRmut). Additionally, their anti-proliferative effects were assessed against H358 and A549 non-small cell lung cancer (NSCLC) cell lines. The results, presented as IC50 values (the concentration required for 50% inhibition), are summarized in the table below.[\[1\]](#)

Compound	R Group	EGFRwt IC50 (nM)	EGFRmut IC50 (nM)	H358 IC50 (μM)	A549 IC50 (μM)
a1	H	125.3	>1000	>50	>50
a2	4-OCH ₃	98.7	>1000	45.3	>50
a3	4-CH ₃	85.4	875.6	32.1	48.7
a4	4-F	78.2	765.4	28.9	41.2
a5	4-Cl	65.8	654.3	21.5	35.6
a6	4-Br	61.2	543.2	18.7	31.4
a7	3-Cl	58.4	432.1	15.4	28.9
a8	3-Br	53.1	321.5	12.8	25.1

Data extracted from "Novel **morpholin-3-one** fused quinazoline derivatives as EGFR tyrosine kinase inhibitors".[\[1\]](#)

Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a representative method for determining the *in vitro* inhibitory activity of compounds against EGFRwt and EGFRmut.

Materials:

- Recombinant human EGFR (wild-type and T790M/L858R mutant)
- LanthaScreen™ Eu-PY20 antibody and GFP-substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds dissolved in DMSO

- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

- A solution of the test compound is prepared in DMSO and serially diluted.
- In a 384-well plate, the kinase, GFP-substrate, and test compound are combined.
- The enzymatic reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
- The reaction is stopped by the addition of a development solution containing the Eu-PY20 antibody.
- The plate is incubated for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.
- The TR-FRET signal is measured on a plate reader. The ratio of the emission at 520 nm (GFP) to 615 nm (Europium) is calculated.
- IC₅₀ values are determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative activity of the compounds on cancer cell lines.

Materials:

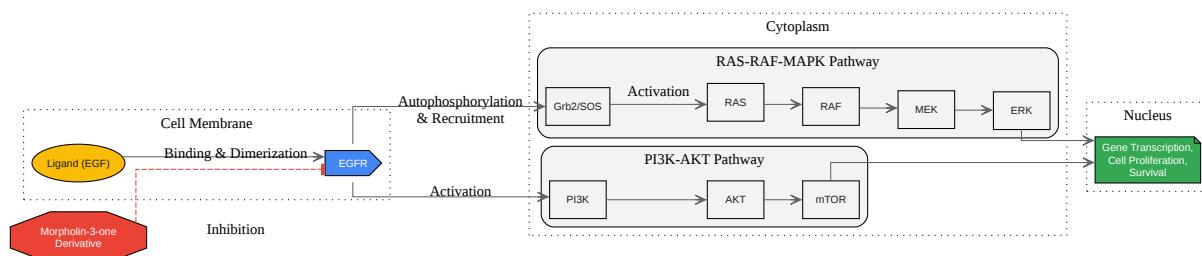
- H358 and A549 human non-small cell lung cancer cell lines
- Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

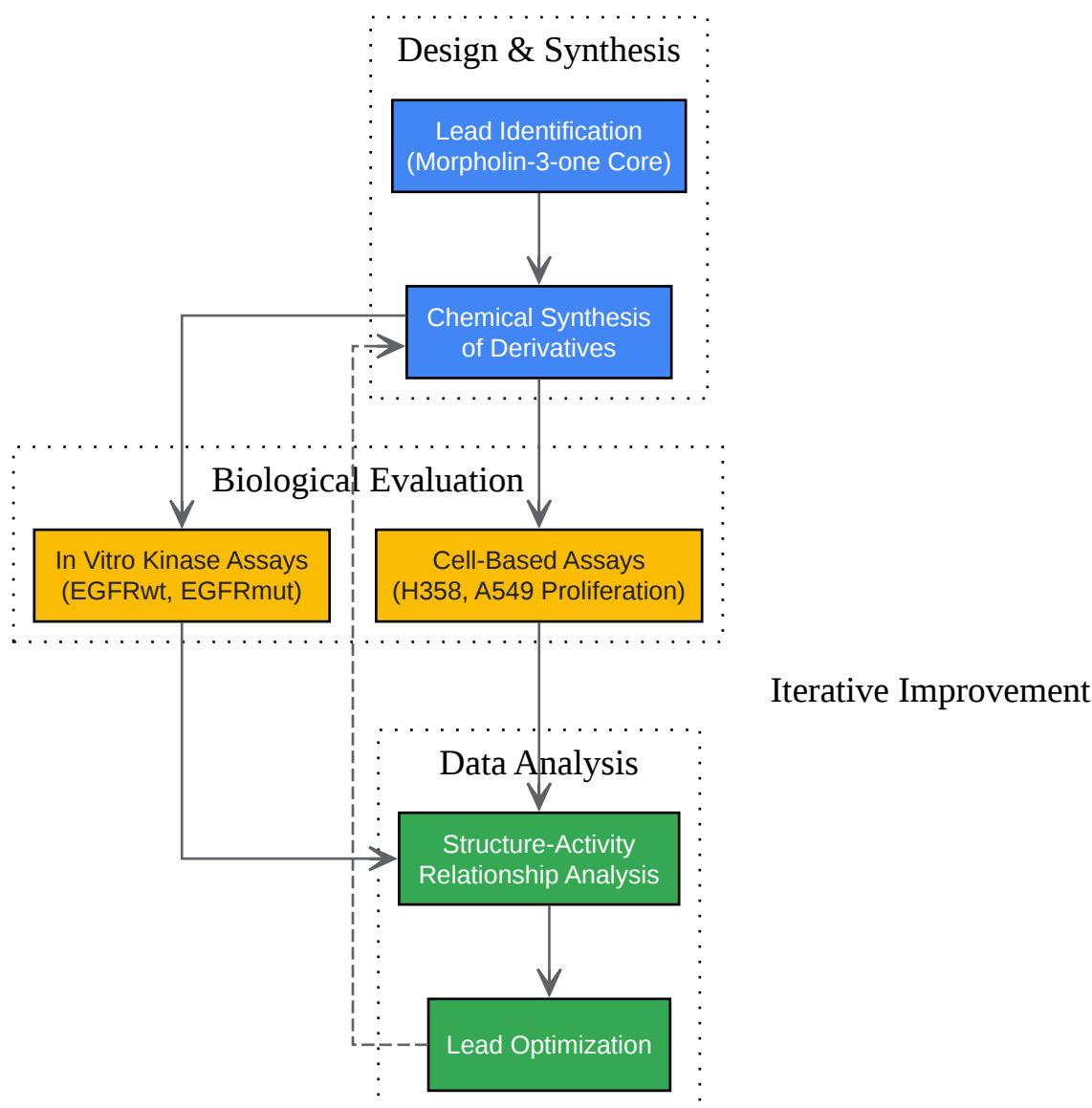
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
- The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.
- The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting the percentage of viability against the log concentration of the compound.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Visualizations





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